2,2'-Oxybis[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-Methoxy-6-[(4-methoxy-6-morpholino-1,3,5-triazin-2-yl)oxy]-1,3,5-triazin-2-yl}morpholine is a complex organic compound belonging to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two triazine rings connected through an oxygen bridge and substituted with methoxy and morpholino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-methoxy-6-[(4-methoxy-6-morpholino-1,3,5-triazin-2-yl)oxy]-1,3,5-triazin-2-yl}morpholine typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized by the cyclization of appropriate precursors such as cyanuric chloride with methoxy and morpholino substituents.
Coupling Reaction: The two triazine rings are then coupled through an oxygen bridge.
Final Assembly: The final product is obtained by reacting the intermediate with additional methoxy and morpholino groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product specifications.
Chemical Reactions Analysis
Types of Reactions
4-{4-Methoxy-6-[(4-methoxy-6-morpholino-1,3,5-triazin-2-yl)oxy]-1,3,5-triazin-2-yl}morpholine can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazine rings can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The methoxy and morpholino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can facilitate reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.
Scientific Research Applications
4-{4-Methoxy-6-[(4-methoxy-6-morpholino-1,3,5-triazin-2-yl)oxy]-1,3,5-triazin-2-yl}morpholine has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and possible biological activities, such as antimicrobial or anticancer properties.
Materials Science: The compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and functional versatility.
Biological Research: It can serve as a molecular probe or a building block for the synthesis of biologically active molecules.
Industrial Applications: The compound can be utilized in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{4-methoxy-6-[(4-methoxy-6-morpholino-1,3,5-triazin-2-yl)oxy]-1,3,5-triazin-2-yl}morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazine rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethoxy-1,3,5-triazine: A simpler triazine derivative used as a coupling reagent in peptide synthesis.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine-based coupling reagent with applications in organic synthesis.
Uniqueness
4-{4-Methoxy-6-[(4-methoxy-6-morpholino-1,3,5-triazin-2-yl)oxy]-1,3,5-triazin-2-yl}morpholine is unique due to its dual triazine structure connected through an oxygen bridge and the presence of both methoxy and morpholino substituents. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H22N8O5 |
---|---|
Molecular Weight |
406.40 g/mol |
IUPAC Name |
4-[4-methoxy-6-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)oxy]-1,3,5-triazin-2-yl]morpholine |
InChI |
InChI=1S/C16H22N8O5/c1-25-13-17-11(23-3-7-27-8-4-23)19-15(21-13)29-16-20-12(18-14(22-16)26-2)24-5-9-28-10-6-24/h3-10H2,1-2H3 |
InChI Key |
JYOVSEZDCXAUGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)OC3=NC(=NC(=N3)OC)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.